Hydron;sulfanide
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Hydrogen sulfide (H(2)S) is mainly known for its toxicity but has recently been shown to be produced endogenously in mammalian tissues and to be associated with physiological regulatory functions. To better understand the role of biomembranes in modulating its biological distribution and effects; we measured the partition coefficient of H(2)S in models of biological membranes. The partition coefficients were found to be 2.1+/-0.2, 1.9+/-0.5 and 2.0+/-0.6 in n-octanol, hexane and dilauroylphosphatidylcholine liposome membranes relative to water, respectively (25 °C). This two-fold higher concentration of H(2)S in the membrane translates into a rapid membrane permeability, P(m)=3 cm/s. We used a mathematical model in three dimensions to gain insight into the diffusion of total sulfide in tissues. This model shows that the sphere of action of sulfide produced by a single cell expands to involve more than 200 neighboring cells, and that the resistance imposed by lipid membranes has a significant effect on the diffusional spread of sulfide at pH 7.4, increasing local concentrations. These results support the role of hydrogen sulfide as a paracrine signaling molecule and reveal advantageous pharmacokinetic properties for its therapeutic applications. Hydrosulfide anion (hs-) ... forms complex with methemoglobin known as sulfmethemoglobin, which is analogous to cyanmethemoglobin. ... Dissociation constant for sulfmethemoglobin has been estimated as 6x10-6 moles/L where as the dissociation constant for cyanmethemoglobin is about 2x10-8 moles/L. Despite lower binding affinity for sulfide, induced methemoglobinemia provides unequivocal protection against death from acute sulfide poisoning in animals. ...interferes with the function of oxidative enzymes, mainly cytochrome oxidase, and results in tissue hypoxia. Hydrogen sulfide is a ... potent inhibitor of the cytochrome oxidase system ... . SUDDEN DEATH FROM INHALATION OF LARGE CONCN OF HYDROGEN SULFIDE DUE TO INHIBITION OF CELLULAR RESP IN VITAL TISSUES, PARTICULARLY BRAIN. ... APPARENTLY ... INHIBIT/S/ CYTOCHROME OXIDASE, THUS INHIBITING ELECTRON-TRANSPORT SYSTEM. |
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CAS No. |
156320-25-1 |
Molecular Formula |
H2S |
Molecular Weight |
34.08 g/mol |
IUPAC Name |
hydron;sulfanide |
InChI |
InChI=1S/H2S/h1H2 |
InChI Key |
RWSOTUBLDIXVET-UHFFFAOYSA-N |
SMILES |
[H+].[SH-] |
Canonical SMILES |
[H+].[SH-] |
boiling_point |
-76.59 °F at 760 mm Hg (EPA, 1998) -60.33 °C -60 °C -76.59°F -77°F |
Color/Form |
Colorless gas [Shipped as a liquefied compressed gas]. |
density |
0.916 at -76 °F (EPA, 1998) d -60 0.99 1.5392 g/L at 0 °C at 760 mm Hg; Gas: 1.19 (Air = 1.00) Relative density (water = 1): 0.92 0.916@76°F 1.19(relative gas density) |
flash_point |
Flammable gas NA (Gas) |
melting_point |
-121.9 °F (EPA, 1998) Mp -82.9 ° -85.49 °C -85.49°C -85 °C -121.88°F -122°F |
Other CAS No. |
7704-34-9 7783-06-4 |
physical_description |
Hydrogen sulfide appears as a colorless gas having a strong odor of rotten eggs. Boiling point -60.2°C. Shipped as a liquid confined under its own vapor pressure. Density (liquid) 8.3 lb / gal. Contact with the unconfined liquid can cause frostbite by evaporative cooling. Gas is very toxic by inhalation. Fatigues the sense of smell which cannot be counted on to warn of the continued presence of the gas. Prolonged exposure of closed containers to heat may result in their violent rupturing and rocketing. Rate of onset: Immediate & Delayed Persistence: Minutes to hours Odor threshold: 0.1 ppm Source/use/other hazard: Disinfectant lubricant/oils; interm for HC manufacture; deadens sense of smell. GasVapor; GasVapor, Liquid; Liquid Liquid COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR OF ROTTEN EGGS. Flammable, poisonous, colorless gas with a strong odor of rotten eggs. Colorless gas with a strong odor of rotten eggs. [Note: Sense of smell becomes rapidly fatigued & can NOT be relied upon to warn of the continuous presence of H2S. Shipped as a liquefied compressed gas.] |
Pictograms |
Flammable; Acute Toxic; Environmental Hazard |
Related CAS |
13465-07-1 (H2S2) |
shelf_life |
Water solns of H2S are not stable, absorbed oxygen causes the formation of elemental sulfur, and the solns become turbid rapidly. |
solubility |
0.4 % (NIOSH, 2016) 3.74 mg/mL at 21 °C 1 g dissolves in 94.3 ml absolute alcohol at 20 °C; 1 g dissolves in 48.5 mL ether at 20 °C In water, 3980 mg/L at 20 °C Soluble in glycerol, gasoline, kerosene, carbon disulfide, crude oil. Soluble in certain polar organic solvents, notably methanol, acetone, propylene carbonate, sulfolane, tributyl phosphate, various glycols, and glycol ethers. N-Methylpyrrolidine dissolves 49 ml/g at 20 °C at atmospheric pressure. Solubility in water, g/100ml at 20 °C: 0.5 0.4% |
Synonyms |
Hydrogen Sulfide Hydrogen Sulfide (H2(Sx)) Hydrogen Sulfide (H2S2) Hydrogen Sulfide (H2S3) Sulfide, Hydrogen |
vapor_density |
1.19 (EPA, 1998) (Relative to Air) 1.189 (Air = 1) Relative vapor density (air = 1): 1.19 1.09 |
vapor_pressure |
15200 mm Hg at 77.9 °F (EPA, 1998) 1.36X10+4 mm Hg at 20 °C Vapor pressure, kPa at 20 °C: 1880 15200 mmHG at -77.9°F 17.6 atm |
Origin of Product |
United States |
Conceptual and Theoretical Underpinnings of Hydron;sulfanide
Definitional Context and Academic Nomenclature of Hydron;sulfanide Species
This compound is a compound with the chemical formula H₂S. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic names for H₂S are dihydrogen sulfide (B99878) and sulfane. mdpi.comnih.gov In aqueous solutions, it is also referred to as hydrosulfuric acid. wikipedia.orgnist.gov The molecule is commonly known by a variety of other names, including hydrogen sulfide, sour gas, sewer gas, and egg gas, the last of which alludes to its characteristic foul odor. nih.govwikipedia.org
The species derived from the loss of one proton (H⁺) is the hydrosulfide (B80085) or sulfanide anion (HS⁻). mdpi.com The term "this compound" itself is a formal IUPAC name that can be used to denote the neutral H₂S molecule. nih.gov
Foundational Quantum Chemical Perspectives
The theoretical understanding of this compound is rooted in quantum chemistry, which provides insights into its electronic structure, bonding, and reactivity.
Electronic Structure and Bonding Characteristics
Hydrogen sulfide is a covalent molecule with a bent or V-shaped molecular geometry, analogous to water (H₂O). youtube.com The sulfur atom is sp³ hybridized, with two of the hybrid orbitals forming sigma bonds with the 1s orbitals of the two hydrogen atoms, and the other two hybrid orbitals are occupied by lone pairs of electrons. youtube.com This arrangement of two bonding pairs and two lone pairs around the central sulfur atom results in its bent shape. youtube.com
The electronic ground state of H₂S has the electron configuration (1a₁)²(2a₁)²(1b₂)²(3a₁)²(1b₁)²(4a₁)²(2b₂)²(5a₁)²(2b₁)², where the core orbitals are primarily of sulfur character (S 1s, 2s, 2p) and the valence molecular orbitals describe the bonding and lone pair electrons. aip.org The highest occupied molecular orbital (HOMO) is the non-bonding 2b₁ orbital, which is essentially a pure p-orbital on the sulfur atom perpendicular to the molecular plane. The lowest unoccupied molecular orbital (LUMO) is the antibonding 6a₁* orbital. The interaction between H₂S and other chemical species often involves the transfer of electrons from its HOMO to the LUMO of an acceptor molecule. researchgate.net
The geometry of the hydrogen sulfide molecule has been extensively studied using high-level quantum chemical calculations. The potential energy surface (PES) calculated at the CCSD(T)/aug-cc-pVTZ level of theory indicates a most stable geometry with an H-S-H bond angle of 92.40° and an S-H bond length of 1.338 Å. researchgate.net The molecule is quite flexible, with the bond angle and bond lengths able to vary significantly with a relatively small increase in energy. researchgate.net
Table 1: Calculated and Experimental Geometric Parameters of H₂S
| Parameter | Calculated Value (CCSD(T)-F12a/AVTZ) | Experimental Value |
| S-H Bond Length (RSH) | 1.3389 Å tandfonline.com | 1.336 Å avestia.com |
| H-S-H Bond Angle (β) | 92.3° tandfonline.com | 92.11° avestia.com |
Relativistic Effects in Sulfur-Containing Systems
For molecules containing heavier elements like sulfur, relativistic effects can have a discernible impact on their electronic properties. arxiv.org These effects arise from the high velocity of the core electrons, which leads to a relativistic contraction of the inner orbitals and a subsequent expansion of the outer valence orbitals.
In the case of H₂S, relativistic contributions, particularly scalar relativistic corrections and spin-orbit coupling, can influence orbital energies and electron densities. arxiv.orgarxiv.org Theoretical studies have shown that including relativistic effects in calculations leads to a reduction in the magnitude of the dipole moment of H₂S. ucl.ac.uk For instance, relativistic effects can decrease the calculated dipole moment by about 0.017 Debyes. ucl.ac.uk
Recent research employing a hybrid quantum-classical framework to simulate relativistic quantum chemical systems has observed relativistic energy shifts of approximately 0.04 Hartree for H₂S. arxiv.orgarxiv.org These shifts are consistent with mass-velocity corrections and orbital contraction around the sulfur atom, highlighting the importance of including relativistic effects for accurate modeling of sulfur-containing systems. arxiv.orgarxiv.org The Douglas-Kroll-Hess Hamiltonian is a common approach used in computational chemistry to incorporate scalar relativistic effects. aip.orgucl.ac.uk
Molecular Orbital Theory and Electron Density Analysis
Molecular orbital (MO) theory provides a detailed picture of the electronic structure of H₂S. The valence molecular orbitals of H₂S are formed from the linear combination of the sulfur 3s and 3p atomic orbitals and the hydrogen 1s atomic orbitals. The resulting MOs include bonding, non-bonding, and anti-bonding orbitals. aip.org
The electron configuration of the H₂S ground state is (core)(2a₁)²(1b₂)²(5a₁)²(2b₁)², where 2a₁ and 1b₂ are the S-H bonding orbitals, and 5a₁ and 2b₁ are the non-bonding orbitals, which are essentially the lone pairs on the sulfur atom. aip.org The 5a₁ orbital has significant s-character, while the 2b₁ orbital is a pure p-type lone pair.
Electron density analysis, often performed using techniques like Hirshfeld charge analysis or by examining total electron density maps, reveals the distribution of electrons within the molecule. avestia.comresearchgate.net In H₂S, the electron density is highest around the sulfur atom due to its higher electronegativity compared to hydrogen. Studies on the adsorption of H₂S on various surfaces often analyze the charge transfer and changes in electron density to understand the nature of the interaction. nanochemres.orgmdpi.com For instance, upon weak interaction with a carbon nanotube, the electron density distribution of H₂S remains largely unperturbed, indicating a physisorption process. researchgate.net
Computational Methodologies in this compound Research
Computational chemistry has become an indispensable tool for investigating the properties and reactivity of this compound. Ab initio and density functional theory (DFT) methods are widely used to provide accurate theoretical data that complements experimental findings.
Ab Initio and Density Functional Theory (DFT) Applications
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), coupled cluster (CC) theory, and configuration interaction (CI), are based on solving the Schrödinger equation without empirical parameters. tandfonline.comtandfonline.comrsc.org High-level ab initio calculations, such as the coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)], have been used to construct highly accurate potential energy surfaces (PES) for H₂S and its dimer. tandfonline.comrsc.orghsu-hh.deaip.org These PESs are crucial for studying the dynamics of chemical reactions and for calculating thermophysical properties. rsc.orghsu-hh.de For example, a six-dimensional PES for the H₂S dimer was developed from CCSD(T) calculations, which was then used to compute properties like the second virial coefficient and transport properties. rsc.orghsu-hh.de
Density Functional Theory (DFT) is another powerful computational method that has been extensively applied to study H₂S. avestia.comnanochemres.orgmdpi.comnih.govscientific.netmdpi.com DFT methods calculate the electronic structure based on the electron density rather than the many-electron wavefunction, which makes them computationally less expensive than high-level ab initio methods, allowing for the study of larger systems. acs.orgmdpi.com
Various DFT functionals, such as B3LYP and PBE, combined with different basis sets (e.g., aug-cc-pVTZ), have been used to investigate a wide range of properties of H₂S, including:
Adsorption on various surfaces like silicane, graphene, and metal oxides. avestia.comnih.govmdpi.com
The electronic properties of H₂S-containing complexes. mdpi.com
The reaction mechanisms involving H₂S. acs.orgmdpi.com
Vibrational frequencies and spectroscopic parameters. acs.org
The choice of the functional and basis set is critical for obtaining accurate results. For instance, studies on the adsorption of H₂S on doped graphene have shown that the choice of dopant significantly affects the interaction, with some dopants leading to stronger chemisorption. avestia.com
Table 2: Examples of Computational Methods and Their Applications in H₂S Research
| Computational Method | Basis Set | Application | Reference |
| CCSD(T) | aug-cc-pVTZ | Calculation of the potential energy surface of the H₂S dimer. | tandfonline.com |
| CCSD(T)-F12a | aug-cc-pVTZ | Investigation of the interaction of H₂S with molecular hydrogen. | nih.gov |
| DFT (B3LYP) | 6-311++G(2d,2p) | Study of the structure and bonding in an NHC-stabilized thiosilaaldehyde derived from H₂S. | mdpi.com |
| DFT (PBE) | Not specified | Investigation of H₂S adsorption on pristine and Ni-decorated graphene. | mdpi.com |
| MP2 | 6-311++G(d,p) | Locating isomers on the potential energy surface of (H₂S)₄ and (H₂S)₅ clusters. | researchgate.net |
These computational studies have provided deep insights into the fundamental nature of this compound, from its intrinsic electronic properties to its interactions with other molecules, which is crucial for understanding its role in various chemical and biological processes.
Advanced Quantum Algorithms for Electronic Structure
The accurate calculation of molecular electronic structure is a primary challenge in quantum chemistry, as the computational cost scales exponentially with system size on classical computers. researchgate.net Quantum algorithms, designed to run on quantum computers, promise to overcome this limitation by scaling polynomially. researchgate.net These methods are particularly valuable for systems with heavy atoms, where relativistic effects become significant. researchgate.net
A notable application of these advanced techniques is the simulation of hydrogen sulfide (H₂S) decomposition, a process relevant to hydrogen energy production. researchgate.net Researchers have developed a relativistic quantum simulation framework that combines Dirac-Coulomb relativistic quantum chemistry with the variational quantum eigensolver (VQE), a hybrid quantum-classical algorithm suited for near-term quantum devices. researchgate.net This approach allows for the simulation of ground-state energies and potential energy surfaces for molecules like H₂S, H₂, and H₂O. researchgate.net
The methodology involves several key components:
Relativistic Integrals: The simulation incorporates relativistic effects, which are important for accurately modeling systems with heavier atoms like sulfur. researchgate.net
Jordan-Wigner Encoding: This technique maps the fermionic operators of the molecular Hamiltonian onto the qubit operators of the quantum computer. researchgate.net
Variational Quantum Eigensolver (VQE): VQE is a hybrid algorithm that uses a classical optimizer to vary the parameters of a quantum circuit to find the minimum energy of a molecule. researchgate.net This approach reduces the coherence time requirements for the quantum computer, making it more feasible for current and near-future hardware. researchgate.net
Simulations using this framework have successfully reproduced known energy shifts and molecular trends for hydrogen sulfide, demonstrating its potential for providing insights into chemically and physically significant systems. researchgate.net The performance of the optimizer, energy variance, and the complexity of Pauli terms are also critical areas of evaluation in these advanced simulations. researchgate.net
Table 1: Key Features of Hybrid Quantum-Classical Simulation of Hydrogen Sulfide
| Feature | Description | Relevance to this compound |
| Quantum Algorithm | Variational Quantum Eigensolver (VQE) | Enables calculation of ground-state energies on near-term quantum hardware. researchgate.net |
| Theoretical Framework | Dirac-Coulomb Relativistic Quantum Chemistry | Incorporates relativistic effects essential for the accurate description of the sulfur atom. researchgate.net |
| Architecture | Hybrid Quantum-Classical | Utilizes classical optimizers to manage the quantum computation, making it more robust to noise and decoherence. researchgate.net |
| Application | H₂S Decomposition Simulation | Models the breaking of chemical bonds to understand reaction pathways relevant to hydrogen energy. researchgate.net |
Hybrid Quantum Chemistry-Molecular Mechanics (QM/MM) Approaches
Hybrid QM/MM methods provide a computationally efficient framework for studying chemical processes in large, complex systems like solutions and proteins. aip.orgmun.ca In this approach, the chemically active center (e.g., the this compound molecule and its immediate interacting partners) is treated with a high-level quantum mechanics (QM) method, while the surrounding environment (e.g., solvent or protein matrix) is described by a less computationally expensive molecular mechanics (MM) force field. mun.caacs.org
The application of QM/MM to this compound systems is diverse, offering insights into fundamental interactions, reaction mechanisms, and biological functions.
Development of Polarizable Models: A significant challenge in QM/MM simulations is accurately describing the polarization effects between the QM and MM regions. aip.org To address this, polarizable force fields have been developed. One such model represents classical MM atoms using an expansion of point charges into partial wave orbitals, allowing the charge density to be fully polarized. aip.orgnih.gov This method has been validated through QM/MM energy minimization studies on systems including the hydrogen sulfide dimer, providing a more accurate representation of intermolecular interactions compared to non-polarizable models. aip.orgnih.gov Hydrogen sulfide is a highly polarizable molecule, making the inclusion of these effects crucial for accurate modeling. mun.ca
Investigating Reactions in Biological Systems: QM/MM simulations have been instrumental in elucidating the role of H₂S in biological systems, particularly in its interactions with hemeproteins. Studies on hemoglobin I (HbI) from Lucina pectinata have used QM/MM to characterize the entire process of sulfheme (B1167635) formation, where H₂S reacts with the heme center. uprm.edu These simulations can model the entry of H₂S into the active site, its binding to the iron center, and subsequent proton transfer reactions. acs.orguprm.edu For instance, QM/MM calculations have shown that the deprotonation of H₂S to sulfanide (HS⁻) upon binding to a hemeprotein is a thermodynamically favorable process that can occur with no energy barrier. conicet.gov.ar The QM region in such studies typically includes the heme group, the H₂S ligand, and key amino acid side chains, while the rest of the protein is treated with MM. acs.orgconicet.gov.ar
Studying Reactions at Interfaces: The chemistry of this compound at interfaces is critical in atmospheric and environmental contexts. The reaction between Criegee intermediates (like CH₂OO) and H₂S at the air/water interface has been investigated using adaptive buffered force QM/MM dynamics simulations. rsc.org These simulations revealed that the reaction can proceed via both concerted and stepwise mechanisms, often catalyzed by nearby water molecules. rsc.org This work provided the first evidence that water droplets can facilitate the non-photochemical formation of a carbon-sulfur bond, a potentially new oxidation pathway for H₂S in the troposphere. rsc.org
Table 2: Applications of QM/MM Methods in this compound Research
| Application Area | System Studied | Key Findings | Reference |
| Fundamental Interactions | Hydrogen sulfide dimer | Development and validation of a polarizable force field for improved accuracy in QM/MM simulations. | aip.orgnih.gov |
| Bioinorganic Chemistry | H₂S ligation in Hemoglobin I | Characterized the binding mechanism, double proton transfer events, and identified the Fe-S bond as a sensitive probe for protein mutations. | acs.orgresearchgate.net |
| Enzyme Catalysis | Sulfheme formation in Hemoglobin | Elucidated the multi-step reaction mechanism involving H₂S, including the formation of a reactive thiyl radical (HS•). | uprm.edu |
| Reaction Mechanisms | H₂S deprotonation in a hemeprotein | Showed the deprotonation of bound H₂S is thermodynamically favorable and involves proton transfer to a water molecule and a nearby glutamine residue. | conicet.gov.ar |
| Interfacial Chemistry | Criegee intermediate + H₂S at air/water interface | Revealed that the reaction occurs within picoseconds and can follow both concerted and stepwise pathways, catalyzed by water. | rsc.org |
Molecular Energetics and Potential Energy Surfaces of Hydron;sulfanide Systems
Elucidation of Ground and Excited State Energetics
The hydron;sulfanide cation (H₂S⁺) possesses a bent molecular structure in its ground electronic state, X²B₁. aip.org Theoretical and experimental studies have characterized the vibrational frequencies and the energy levels of its primary electronic states. The ground state and the first excited state, A²A₁, are of particular importance as they are central to the ion's photodissociation dynamics. aip.orgresearchgate.net
Global potential energy surfaces have been constructed using high-level ab initio calculations, such as multi-reference configuration interaction (MRCI) and coupled-cluster (CCSD(T)) methods, to accurately model these states. figshare.comacs.orgtandfonline.com The energy separation between the vibrational ground levels of the excited A²A₁ state and the ground X²B₁ state has been determined to be 18,518 cm⁻¹. nist.gov
| State | Vibrational Mode | Type of Mode | Wavenumber (cm⁻¹) | Source |
| X²B₁ (Ground State) | ν₁ | Symmetric Stretch | 2496 | nist.gov |
| ν₂ | Bend | 1159.0 | nist.gov | |
| A²A₁ (Excited State) | ν₁ | Symmetric Stretch | 2600 (Tentative) | nist.gov |
| ν₂ | Bend | 950 ± 5 | nist.gov | |
| A data table summarizing the vibrational frequencies for the ground and first excited electronic states of the H₂S⁺ cation. |
Mapping Reaction Pathways and Transition States
The potential energy surfaces of the H₂S⁺ system map the energetic landscape for its chemical reactions. These surfaces reveal the minimum energy paths, transition states, and energy barriers that control reaction dynamics, including dissociation and proton transfer. acs.orgtandfonline.com Global diabatic and adiabatic PESs have been developed to study these pathways, particularly for reactions involving S⁺ ions with molecular hydrogen. figshare.comacs.org
The dissociation of the H₂S⁺ cation is a key process that has been investigated extensively through photodissociation dynamics studies. aip.orgresearchgate.netscispace.com Excitation of the ion to specific rovibrational levels of the A²A₁ electronic state leads to its dissociation into various product channels. researchgate.netnih.gov
Two primary dissociation pathways are observed:
H₂S⁺ → S⁺(⁴S) + H₂(X¹Σg⁺): This is a central atom elimination channel. The dissociation threshold for this process, yielding ground-state products, is 2.94 eV. ustc.edu.cn Studies involving excitation to the A²A₁ state show that this pathway is sensitive to the initial vibrational and rotational state of the H₂S⁺ ion, influencing the kinetic energy release and angular distribution of the products. aip.orgresearchgate.net
H₂S⁺ → SH⁺ + H: This pathway involves the cleavage of a single S-H bond. It becomes accessible at shorter wavelengths (≤ 325 nm) in one-photon processes. nih.gov The reaction S⁺(⁴S) + H₂(X¹Σg⁺) → H(²S) + SH⁺(³Σ⁻) is highly endothermic, with a calculated endoergicity of approximately 1.06 eV based on potential energy surfaces. acs.org
The dissociation mechanisms often involve non-adiabatic transitions between different potential energy surfaces. aip.org For instance, predissociation occurs following photon absorption to the A²A₁ state, leading to the formation of ground-state S⁺ fragments. nih.gov
| Dissociation Channel | Energy Threshold / Barrier | Method | Source |
| H₂S⁺ → S⁺(⁴S) + H₂ | 2.94 eV (Threshold) | Experimental | ustc.edu.cn |
| S⁺(⁴S) + H₂ → SH⁺(³Σ⁻) + H | 1.06 eV (Endoergicity) | Theoretical (PES) | acs.org |
| H₂S⁺ → SH⁺ + H | Accessible at λ ≤ 325 nm | Experimental | nih.gov |
| A data table summarizing key energetic data for the dissociation pathways of the H₂S⁺ system. |
Proton transfer reactions are fundamental to the chemistry of this compound systems. The energetics of these reactions are typically quantified by the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation of a molecule. The proton affinity of hydrogen sulfide (B99878) (H₂S) has been determined through various experimental and theoretical methods. aip.orgacs.orgyorku.ca
The protonation of H₂S leads to the formation of the sulfonium (B1226848) cation, H₃S⁺: H₂S + H⁺ → H₃S⁺
Experimental measurements using ion cyclotron resonance and photoionization mass spectrometry have placed the proton affinity of H₂S in the range of 167-178 kcal/mol. aip.orgacs.org One study determined the absolute proton affinity at 0 K to be 167.2 ± 1.4 kcal/mol. acs.org Another reported a value of 170.2 ± 1.8 kcal/mol. yorku.ca The H₃S⁺ ion is a key product in ion-molecule reactions involving H₂S⁺ and H₂S. acs.org The kinetics of proton transfer in clusters containing H₂S and water have also been studied, showing that the transfer can occur via a concerted mechanism. acs.org
| Method | Proton Affinity of H₂S (kcal/mol) | Source |
| Ion Cyclotron Resonance | 178 ± 2 | aip.org |
| Photoionization Mass Spectrometry | 167.2 ± 1.4 (at 0 K) | acs.org |
| SIFT and Flowing Afterglow | 170.2 ± 1.8 | yorku.ca |
| NIST WebBook (derived) | 170.3 | nist.gov |
| A data table summarizing reported values for the proton affinity of hydrogen sulfide. |
Intermolecular Interactions and Cluster Formation
Protonated hydrogen sulfide readily forms clusters, H⁺(H₂S)n, through ion-molecule interactions. The structure and stability of these clusters are governed by a competition between hydrogen bonding and charge-dipole interactions. rsc.org
Infrared spectroscopy and ab initio calculations have shown that for clusters in the size range of n = 3–9, the structure is based on an "Eigen type" ion core, where a central H₃S⁺ cation is solvated by neutral H₂S molecules. rsc.org After the first solvation shell is completed with four H₂S molecules, subsequent molecules are added via charge-dipole interactions before a second hydrogen-bonded shell begins to form at n = 9. rsc.org
The thermodynamics of the initial clustering step have been measured: H₃S⁺ + H₂S ⇌ H₃S⁺(H₂S)
For this reaction, the enthalpy change (ΔH⁰) and entropy change (ΔS⁰) have been evaluated, providing insight into the bond dissociation energy of the smallest cluster. acs.orgcdnsciencepub.com The interaction in these ionic clusters is significantly stronger than the weak van der Waals forces and dipole-dipole interactions that characterize neutral hydrogen sulfide dimers, (H₂S)₂. quora.comuva.esaip.org The dissociation energy of the neutral dimer is only about 7.1 kJ/mol (or ~1.7 kcal/mol), highlighting the strength of the ion-molecule bond in the protonated clusters. aip.org
| Reaction | Thermodynamic Quantity | Value | Source |
| H₃S⁺ + H₂S ⇌ H₃S⁺(H₂S) | ΔH⁰ | -18.0 kcal/mol (4-31G) | cdnsciencepub.com |
| ΔS⁰ | -20.6 cal/mol·K (4-31G) | cdnsciencepub.com | |
| H₂S⁺-H₂S Bond Dissociation | D₀ | 0.92 ± 0.04 eV (~21.2 kcal/mol) | acs.org |
| A data table showing thermodynamic data for the formation of the H₃S⁺(H₂S) cluster. |
Spectroscopic Probes and Vibrational Dynamics of Hydron;sulfanide
Advanced Vibrational Spectroscopy Techniques
Vibrational spectroscopy is a powerful tool for probing the quantized vibrational states of molecules. Advanced techniques offer enhanced resolution and novel ways to explore molecular dynamics.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. For hydron;sulfanide, IR spectroscopy has been instrumental in characterizing its fundamental vibrational modes and the influence of its physical state on these vibrations.
The IR spectra of solid hydrogen sulfide (B99878) and its deuterated analog, deuterium (B1214612) sulfide (D₂S), have been studied at low temperatures. nih.gov When deposited at 10 K, amorphous solids are formed, which exhibit broad and unstructured spectra. nih.govacs.org In contrast, deposition at 70 K results in the formation of crystalline phase III, which shows more defined spectral features. nih.govacs.org In the crystalline phase III, the fundamental vibrational modes of H₂S are observed at specific wavenumbers, as detailed in the table below. acs.org The nonequivalence of molecules within the crystal structure leads to the splitting of some of these vibrational peaks. acs.org
High-resolution IR spectroscopy of gaseous H₂S has provided detailed information about its rovibrational structure. Studies in the 2200–2800 cm⁻¹ region have identified bands corresponding to the (0,2,0) and (1,0,0) excited vibrational states. aip.org The band centered at 1182.68 cm⁻¹ has been assigned to the (0,1,0) vibrational band. aip.org The analysis of these high-resolution spectra allows for the determination of precise rotational constants and band origins, which are crucial for understanding the molecule's geometry and vibrational energy levels. aip.orgaip.org
Table 1: Fundamental Vibrational Frequencies of Crystalline H₂S and D₂S (Phase III)
| Vibrational Mode | H₂S (cm⁻¹) | D₂S (cm⁻¹) |
|---|---|---|
| ν₂ (bending) | 1169, 1184, 1189 | 846, 856, 860 |
| ν₁ (symmetric stretching) | 2525, 2536 | 1832, 1840 |
| ν₃ (asymmetric stretching) | 2548 | 1852 |
Data sourced from a study of crystalline phase III spectra. acs.org
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to IR spectroscopy. It is particularly useful for studying vibrational modes that are not strongly IR-active.
Research on the adsorption of hydrogen sulfide onto impregnated activated carbon has utilized both Fourier-transform infrared (FTIR) and Raman spectroscopy. tandfonline.comnih.gov While FTIR results showed the formation of a new chemical bond between the impregnating metals and sulfur, indicated by a band at 618 cm⁻¹, Raman spectra revealed a new vibrational band at 475 cm⁻¹ for copper-impregnated activated carbon, which is indicative of a copper-sulfur bond. tandfonline.comnih.gov This demonstrates the power of combining these two techniques to fully characterize chemical interactions.
Computational studies using Density Functional Theory (DFT) have been employed to calculate the vibrational wavenumbers of sulfanyl-containing compounds, and these theoretical results are then used to assign the bands observed in experimental IR and Raman spectra. nih.govnih.gov Such studies have been performed on complex organic molecules containing the sulfanyl (B85325) group, highlighting the utility of Raman spectroscopy in conjunction with theoretical calculations for detailed vibrational analysis. nih.govnih.gov
Two-dimensional infrared (2D IR) spectroscopy is a powerful nonlinear technique that can reveal couplings between vibrational modes and provide direct measures of vibrational anharmonicity. wikipedia.orgwisc.edu A 2D IR spectrum spreads the vibrational information across two frequency axes, creating a correlation map that shows both diagonal and off-diagonal peaks. wikipedia.orgaps.org
The splitting between the two peaks that can make up a diagonal or off-diagonal feature is directly related to the anharmonicity of the vibrational potential. aps.org The presence of cross-peaks between different vibrational modes is a clear indication of their coupling. acs.org The relative amplitudes of these diagonal and off-diagonal features can also provide information about the projection angle between the transition dipoles of the interacting modes. aps.org This technique has been successfully applied to study vibrational couplings in various molecular systems, including metal carbonyls and hydridocarbonyl complexes, demonstrating its potential for elucidating the complex vibrational dynamics of molecules like this compound. wikipedia.orgacs.org
Rovibrational Coupling and High-Resolution Spectroscopy
The spectra of this compound exhibit significant effects due to the coupling between rotational and vibrational motions. aip.orgaip.org High-resolution spectroscopy is essential to resolve the fine details of these interactions.
High-resolution Fourier transform infrared (FTIR) spectroscopy has been used to study the rovibrational spectrum of H₂S in various spectral regions. For instance, the analysis of the ν₂ fundamental band provided precise energy levels for the H₂³²S, H₂³⁴S, and H₂³³S isotopologues. colab.ws In another study, the overtone spectrum in the 12,270–12,670 cm⁻¹ region revealed strong interactions between different vibrational states. colab.ws
The analysis of the v = v₁ + v₂/2 + v₃ = 3 polyad of interacting vibrational states in the 7300–7900 cm⁻¹ region allowed for the assignment of thousands of transitions and the determination of upper energy levels. colab.wsustc.edu.cn These studies rely on sophisticated Hamiltonian models that explicitly account for the numerous resonance interactions between the vibrational states, such as Coriolis and Fermi resonances. The successful reproduction of the experimental spectra with these models validates our understanding of the rovibrational coupling mechanisms in H₂S. aip.orgcolab.ws
Quantum Chemical Prediction of Spectroscopic Observables
Quantum chemical calculations have become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. These theoretical approaches can provide highly accurate predictions of vibrational frequencies, rotational constants, and other spectroscopic parameters.
While the harmonic approximation provides a useful starting point, accounting for anharmonicity is crucial for accurate predictions of vibrational frequencies and intensities. researchgate.netnih.gov Various theoretical methods have been developed to compute anharmonic effects.
Second-order vibrational perturbation theory (VPT2) is a widely used method to calculate anharmonic frequencies and spectroscopic constants. oup.comuga.edu This approach has been applied to H₂S and its cation, H₂S⁺, to predict their vibrational spectra. oup.com For H₂S⁺, theoretical predictions are particularly important as experimental data is scarce. oup.com High-level ab initio calculations have been used to construct potential energy surfaces (PESs) from which vibrational band origins can be variationally computed, providing results that are free from the accidental degeneracies that can affect VPT2 calculations. oup.comoup.com
The vibrational self-consistent field (VSCF) method is another powerful technique for calculating anharmonic vibrational spectra. researchgate.netnasa.gov It has been shown to provide a significant improvement over the harmonic approximation for systems with weak bonds and large amplitude motions. researchgate.net The accuracy of these quantum chemical predictions is highly dependent on the level of theory and the basis set used in the electronic structure calculations. researchgate.netmdpi.com For small molecules like this compound, it is now possible to achieve "spectroscopic accuracy" (sub-wavenumber agreement with experiment) through the use of high-level coupled-cluster methods and extrapolation to the complete basis set limit. uga.edu
Table 2: Predicted Anharmonic Frequencies for H₂S⁺
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| ν₁ (symmetric stretch) | 2539.5 |
| ν₂ (bending) | 1167.9 |
| ν₃ (asymmetric stretch) | 2588.6 |
Theoretical predictions based on high-level ab initio calculations. oup.com
Force Fields and Vibrational Spectroscopic Maps
The vibrational dynamics of the this compound (S-H) bond, a key functional group in various chemical and biological systems, are elucidated through the application of force fields and the generation of vibrational spectroscopic maps. The S-H stretching frequency is typically observed around 2550 cm⁻¹, a region of the infrared (IR) spectrum that is relatively free from interfering absorptions from other protein functional groups. aip.orgnih.gov This makes the S-H bond a convenient intrinsic spectroscopic label. aip.orgnih.gov
The inherent weakness of the S-H stretching absorption, due to a small transition dipole moment, has historically presented challenges for its detection. aip.orgnih.gov However, advancements in sensitive techniques like two-dimensional infrared (2D-IR) spectroscopy have made it possible to study these vibrations, even at low millimolar concentrations. aip.orgnih.gov
A significant finding from 2D-IR studies is the exceptionally high anharmonicity of the S-H bond, which can exceed 100 cm⁻¹ and is comparable to that of an O-H bond. aip.orgresearchgate.net Anharmonicity, the deviation of a bond's vibrational motion from a simple harmonic oscillator, is a crucial parameter. It is sensitive to the bond's potential energy surface, which is, in turn, influenced by local environmental factors such as hydrogen bonding. researchgate.net For the S-H bond, a linear correlation has been observed between its anharmonicity (ΔSH) and the pump frequency (ωpump) in 2D-IR experiments, particularly for strongly hydrogen-bonded species. researchgate.net This suggests that for weak hydrogen bonds, the anharmonicity remains relatively constant, but for stronger hydrogen bonds, it increases with increasing bond strength, indicating a "softer" potential. researchgate.net
Theoretical calculations and experimental data provide a detailed picture of the vibrational frequencies of the SH radical in different vibrational states. These values are fundamental for constructing accurate force fields that describe the interatomic potential of the S-H bond.
Table 1: Experimental Vibrational Frequencies of the SH Radical
| Vibrational Transition | Frequency (cm⁻¹) | Reference |
|---|---|---|
| v=1 ← v=0 | 2592 | aip.org |
| v=2 ← v=0 | 5064 | aip.org |
This table is interactive. You can sort and filter the data.
Computational methods, such as coupled cluster with single, double, and perturbative triple excitations (CCSD(T)) using augmented correlation-consistent basis sets (aug-cc-pVQZ), have been employed to calculate vibrational frequencies for related species like the HSS radical, showing a root-mean-square error of only 3.0% compared to experimental values. aip.org These computational approaches are vital for refining force fields and understanding the vibrational spectra of sulfur-containing species. aip.org
Spectroscopic Probes for Environmental Interactions
The vibrational frequency and lineshape of the S-H stretch are highly sensitive to the bond's immediate environment, making it an effective spectroscopic probe for intermolecular and intramolecular interactions. aip.org The exact spectral position is influenced by factors such as hydrogen bonding strength and the local geometry. aip.org
Hydrogen bonding is a key interaction that modulates the S-H vibrational frequency. The S-H group can act as a hydrogen bond donor. aip.org For instance, in proteins, a cysteine's S-H group can form a hydrogen bond with a backbone carbonyl oxygen atom. aip.org The strength of this interaction directly impacts the observed spectrum. Stronger hydrogen bonds lead to a red-shift (lower frequency) of the stretching vibration and can significantly broaden the spectral band in heterogeneous environments. aip.orgnih.gov
2D-IR spectroscopy is a powerful tool for probing these environmental interactions. By monitoring changes in the 2D spectrum over time, it is possible to follow spectral diffusion, which reflects the dynamics of the local environment surrounding the S-H bond. aip.orgnih.gov For S-H bonds with narrow signatures, often resulting from defined geometries like intrahelical hydrogen bonds, spectral diffusion can be tracked for up to 10 picoseconds. aip.orgnih.gov This provides a window into the structural fluctuations of the surrounding medium.
The vibrational lifetime (τvib) of the S-H stretch is also a sensitive reporter of its environment. Studies have shown that the lifetime can vary, for example, between 3 and 6 picoseconds, with stronger hydrogen bonds generally leading to shorter lifetimes. aip.org
Table 2: Spectroscopic Parameters of the Cysteine S-H Bond as an Environmental Probe
| Parameter | Typical Value | Environmental Influence | Reference |
|---|---|---|---|
| Stretching Frequency (νSH) | ~2550 cm⁻¹ | Sensitive to hydrogen bonding and local geometry. | aip.orgnih.gov |
| Anharmonicity (ΔSH) | >100 cm⁻¹ | Increases with stronger hydrogen bonding. | aip.orgresearchgate.net |
| Vibrational Lifetime (τvib) | ~4 ps | Shorter for stronger hydrogen bonds. | aip.orgnih.gov |
This table is interactive. You can sort and filter the data.
The distinct spectroscopic features of the S-H bond—its convenient frequency, high anharmonicity, and sensitivity to environment—collectively establish it as a valuable and precise intrinsic probe for investigating molecular structure and dynamics in complex systems. aip.orgnih.gov
Table 3: List of Chemical Compounds
| Compound Name | Formula/Abbreviation |
|---|---|
| This compound | SH⁻/S-H |
| Hydrogen Sulfide | H₂S |
| Cysteine | Cys |
| HSS Radical | HSS• |
| Carbonyl | C=O |
Reaction Kinetics and Mechanistic Investigations Involving Hydron;sulfanide
Homolytic and Heterolytic Bond Cleavage Processes
The cleavage of the hydrogen-sulfur bonds in hydron;sulfanide (H₂S) is a fundamental process in many chemical transformations. This can occur through homolytic cleavage, yielding radical species, or heterolytic cleavage, resulting in ionic species. The specific pathway is often dictated by the reaction conditions, such as the presence of a catalyst or the nature of the reacting partner.
The catalytic decomposition of hydrogen sulfide (B99878) into hydrogen and elemental sulfur is a significant area of research, driven by the need to convert this toxic byproduct into valuable resources. nih.govkaust.edu.sa This process typically occurs on the surface of various catalysts, where the H₂S molecule undergoes dissociative adsorption.
The mechanism generally involves the following steps:
Adsorption of H₂S onto an active site on the catalyst surface. kaust.edu.sacore.ac.uk
Stepwise cleavage of the two S-H bonds, leading to the formation of adsorbed hydrosulfide (B80085) (HS) and then elemental sulfur (S) atoms. kaust.edu.sapku.edu.cn
Recombination of adsorbed hydrogen atoms to form H₂ gas, which then desorbs from the surface. kaust.edu.sa
Recombination or clustering of adsorbed sulfur atoms to form S₂, or other sulfur allotropes, which then desorb. nih.govkaust.edu.sa
Metal Sulfide Catalysts: Molybdenum disulfide (MoS₂) is a widely studied and promising catalyst for H₂S decomposition. kaust.edu.saaidic.it The reaction on metal sulfide catalysts is often described as a two-stage process. nih.gov In the first stage, H₂S reacts with "low-sulfur" metal sulfides to produce "high-sulfur" metal sulfides and hydrogen gas. nih.gov Subsequently, the "high-sulfur" metal sulfides decompose to release elemental sulfur and regenerate the "low-sulfur" form. nih.gov Computational studies using density functional theory (DFT) on MoS₃ clusters have shown that the process is product-favored with relatively low energy barriers. acs.org The mechanism involves the formation of a key disulfane (B1208498) (H₂S₂) intermediate on the catalyst surface, which then decomposes to release H₂. nih.govacs.org
Other metal sulfides, including those of cobalt, have also been investigated. A study on a precipitated cobalt sulfide catalyst demonstrated its activity for H₂S decomposition, with the reaction being first-order with respect to H₂S partial pressure under specific conditions. capes.gov.br The rate-determining step is often considered to be the cleavage of the H-S bond of the adsorbed H₂S molecule. aidic.it
Interactive Data Table: Catalytic H₂S Decomposition Parameters
| Catalyst | Temperature Range (°C) | Apparent Activation Energy (kJ/mol) | Key Findings |
| MoS₂ | 640–929 | 71.894 | Equilibrium conversions reached at residence times below 3 seconds. aidic.it |
| V/Ti₂CO₂ | Room Temperature | 0.28 eV (rate-limiting step) | Spontaneous dissociation into HS/H with no energy barrier. pku.edu.cn |
| Ti/Ti₂CO₂ | Room Temperature | 0.86 eV (rate-limiting step) | Spontaneous dissociation into HS/H with no energy barrier. pku.edu.cn |
| Precipitated Cobalt Sulfide | 660-710 | - | Reaction is first-order in H₂S below 40% H₂S/Ar. capes.gov.br |
| Li₂S | 400-800 | - | Acts as a catalyst, unlike Na₂S and K₂S which form stable disulfides. researchgate.net |
Metal Catalysts: Studies on metal catalysts, such as platinum filaments, have shown that the decomposition mechanism involves the primary adsorption of H₂S with the sulfur atom oriented towards the platinum surface, followed by the splitting of the adsorbed molecule, liberation of hydrogen, and subsequent evaporation of sulfur. core.ac.uk Unexpectedly, passing H₂S over metal catalysts at room temperature can produce diatomic gaseous sulfur (S₂). longdom.org This low-temperature decomposition is thought to be driven by the free energy stored in the H₂S molecule, which is released upon dissociation on the catalyst surface. longdom.org
Hydrogen abstraction from H₂S by radical species is a key reaction in various environments, including combustion and atmospheric chemistry. researchgate.netpolimi.it This process involves a radical (R•) attacking the H₂S molecule, breaking an S-H bond, and forming a new R-H bond and a hydrosulfide radical (HS•).
Reaction with Hydroxyl Radicals (•OH): The reaction of hydroxyl radicals with hydrogen sulfide is a significant atmospheric process. aip.orgrsc.org
•OH + H₂S → H₂O + HS•
The rate constant for this reaction has been determined experimentally over a range of temperatures. One study using a flash photolysis-resonance fluorescence technique found the rate constant to be (5.2 ± 0.5) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ and independent of temperature between 297–424 K. aip.org Other studies have reported similar values. copernicus.org The reaction proceeds via a hydrogen-bonded complex, and the unusual temperature dependence (a negative activation energy at low temperatures) is attributed to a dynamical bottleneck on the potential energy surface. nih.gov
Reaction with Methyl Radicals (•CH₃): The abstraction of a hydrogen atom from H₂S by methyl radicals is an important reaction in combustion chemistry. researchgate.netcdnsciencepub.com
•CH₃ + H₂S → CH₄ + HS•
This reaction is highly efficient, making H₂S a potent scavenger for alkyl radicals. researchgate.net The presence of H₂S can accelerate the thermal decomposition of compounds like dimethyl ether by providing a ready source of HS radicals, which then participate in chain propagation steps. cdnsciencepub.com The rate constant for this reaction is a key parameter in kinetic models of sulfur-containing fuels. cdnsciencepub.comlongdom.org
Reaction with Hydrogen Atoms (H•): The abstraction of a hydrogen atom from H₂S by another hydrogen atom is a fundamental reaction in hydrogen sulfide pyrolysis and combustion. mdpi.com
H• + H₂S → H₂ + HS•
This reaction has been studied extensively, both experimentally and theoretically. mdpi.comresearchgate.net There is evidence for a curved Arrhenius plot for this reaction over a wide temperature range, which is indicative of quantum tunneling effects. mdpi.com
Interactive Data Table: Rate Constants for H-Abstraction from H₂S
| Radical Species | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique |
| •OH | 297–424 | (5.2 ± 0.5) x 10⁻¹² | Flash Photolysis-Resonance Fluorescence aip.org |
| •OH | 298 | (5.25 ± 0.53) x 10⁻¹² | Flash Photolysis-Resonance Fluorescence aip.org |
| •CH₃ | 480-530 °C | - | Thermal Decomposition Study cdnsciencepub.com |
| H• | 220-950 | Temperature-dependent, curved Arrhenius plot | Experimental Study mdpi.com |
Proton Transfer Kinetics and Dynamics
Proton transfer involving H₂S is a fundamental process in both gas-phase ion-molecule chemistry and aqueous solution chemistry. It governs the acidity of H₂S and its behavior in various chemical systems.
In the gas phase, the proton affinity (PA) and gas-phase acidity (GA) are key thermochemical properties that describe proton transfer reactions. The proton affinity of the hydrosulfide anion (HS⁻) corresponds to the negative of the enthalpy change for the reaction:
HS⁻ + H⁺ → H₂S
The gas-phase acidity of H₂S is the Gibbs free energy change for the reaction:
H₂S → HS⁻ + H⁺
Flowing afterglow and ion cyclotron resonance spectrometry techniques have been used to measure the rates and equilibrium constants of proton transfer reactions involving H₂S. cdnsciencepub.comresearchgate.net These studies have established the relative proton affinities of H₂S compared to other small molecules like water (H₂O) and hydrogen cyanide (HCN). cdnsciencepub.com The proton affinity of H₂S has been determined to be approximately 170.2 ± 1.8 kcal mol⁻¹. cdnsciencepub.comresearchgate.net This value is slightly higher than that of water, indicating that H₂S is a stronger base than water in the gas phase. researchgate.net
The reaction between protonated water clusters and H₂S has also been investigated. The proton transfer reaction is highly efficient for the bare hydronium ion (H₃O⁺) but slows down significantly as the hydronium ion becomes hydrated.
In solution, the kinetics of proton transfer from H₂S are significantly influenced by the solvent. In aqueous solutions, H₂S is a weak acid, and its deprotonation is a rapid process. chemmethod.comchemmethod.com
H₂S + B ⇌ HS⁻ + BH⁺ (where B is a base)
The presence of solvents like alkanolamines (e.g., MEA, DEA, MDEA) dramatically enhances the absorption of H₂S from gas streams. chemmethod.comchemmethod.com This is due to a fast, acid-base reaction where the amine acts as a Brønsted base, accepting a proton from H₂S. chemmethod.comchemmethod.com This proton transfer is essentially an immediate mass transfer process. chemmethod.com
The rate of thiohydrolysis of nitriles, a reaction involving the nucleophilic attack of HS⁻, is highly dependent on the solvent composition. cdnsciencepub.com Studies have shown that the rate is maximized in specific solvent mixtures, such as pyridine (B92270) containing a certain mole fraction of triethylamine (B128534). cdnsciencepub.com This is because the solvent composition controls the equilibrium concentration of the reactive hydrosulfide ion (⁻SH). cdnsciencepub.com In a solvent like ethanol, the proton transfer from H₂S to triethylamine is incomplete, leading to a lower concentration of the nucleophilic ⁻SH species compared to more basic solvent systems. cdnsciencepub.com
Isotopic Effects in Reaction Pathways
Kinetic isotope effects (KIEs) provide valuable insight into reaction mechanisms by revealing information about the transition state of a reaction. Substituting an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) can alter the reaction rate if the bond to that atom is broken or formed in the rate-determining step.
In reactions involving H₂S, substituting hydrogen with deuterium (B1214612) (D) to form D₂S or HDS allows for the study of KIEs.
Hydrogen Abstraction Reactions: For the reaction of OH radicals with H₂S, theoretical studies have predicted the kinetic isotope effects for the OD + H₂S and OD + D₂S reactions. nih.govmdpi.com The product vibrational state distributions are significantly different for the isotopically substituted reactions. mdpi.com For the OH + H₂S reaction, the H₂O product is primarily formed in overtone stretching vibrational states. mdpi.com In contrast, for the OD + H₂S reaction, the HOD product is predominantly formed with the OH stretching mode excited, while the OD moiety remains vibrationally unexcited. mdpi.com These differences provide detailed insights into the dynamics of the energy disposal during the reaction.
Photodissociation: The vacuum ultraviolet (VUV) photodissociation of H₂S exhibits an anomalous isotope effect. usra.edu The photodissociation process is sensitive to the specific vibronic levels excited, and accidental near-resonances between electronic states can enhance the rate of predissociation. This leads to an unusual isotope effect that is dependent on the rotational levels, which are influenced by pressure. usra.edu
Reactions with Nitrate Radicals (NO₃): Born-Oppenheimer molecular dynamics simulations of the H₂S + NO₃ reaction have been used to evaluate the KIE for the D₂S + NO₃ reaction. acs.org These studies show that deuterium substitution generally decreases the reaction rate when D₂O is interacting with D₂S. The presence of a single water molecule can also influence the reaction mechanism, with the reaction proceeding through either a water-assisted or non-water-assisted hydrogen abstraction pathway. acs.org
Computational Reaction Dynamics and Microkinetic Modeling
Computational chemistry and modeling have become indispensable tools for elucidating the complex reaction kinetics and mechanisms involving the this compound radical (HS). Through high-level ab initio calculations and sophisticated modeling techniques, researchers can map potential energy surfaces (PES), determine reaction rate constants, and predict the behavior of HS in various chemical environments, from atmospheric processes to industrial catalysis.
Detailed Research Findings from Computational Studies
Theoretical investigations have provided profound insights into the reactivity of the HS radical with several key molecules. By employing methods such as Density Functional Theory (DFT), Møller–Plesset perturbation theory (MP2), and high-accuracy methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), scientists can model reaction pathways that are difficult to isolate and study experimentally. researchgate.netacs.orgunibo.it
Reaction with Atmospheric Species:
Reaction with Nitrogen Dioxide (NO₂): Theoretical studies of the reaction between HS and NO₂ at 298K and 1 atm show that the initial step leads exothermically to the formation of HSNO₂ or HSONO adducts. researchgate.net The HSONO intermediate is found to decompose readily into HSO and NO. researchgate.net In contrast, the HSNO₂ adduct is more stable and its dissociation back to the reactants or isomerization to other forms is significantly hindered. researchgate.net This suggests that the primary products of this atmospheric reaction are HSO, NO, and the HSNO₂ adduct. researchgate.net
Reaction with Ozone (O₃): The reaction of the HS radical with ozone has been investigated using highly correlated multireference configuration interaction (CI) methods. researchgate.net These calculations revealed a significant activation energy barrier for the reaction between ground-state reactants, resulting in a very low calculated kinetic constant of 2.3×10⁻¹⁷ cm³/molecule·s at standard atmospheric conditions. researchgate.net
Reaction with Molecular Oxygen (O₂): The reaction between the HS radical and O₂ is computationally predicted to be very slow, with a calculated rate constant of 4.5×10⁻²² cm³ molecule⁻¹ s⁻¹. researchgate.net The primary product, HSOO, is thermodynamically unfavorable. researchgate.net Its subsequent unimolecular decomposition to form SO and the hydroxyl radical (OH) is predicted to have a rate constant of 1.2×10⁻¹⁴ s⁻¹. researchgate.net
Reaction with Fulminic Acid (HCNO): The potential energy surface for the reaction of the HS radical with fulminic acid has been explored at the B3LYP/6-311++G(3df,2p) level of theory. researchgate.net The study identified eight distinct product pathways, demonstrating the complexity of this reaction system. researchgate.net
Hydrogen Abstraction and Dimerization:
Formation from Hydrogen Sulfide (H₂S): The HS radical is a primary product of hydrogen abstraction from H₂S. The reaction of the hydroxyl radical (OH) with H₂S to produce H₂O and HS has been studied computationally. High-level calculations (QCISD=full/aug-cc-pvtz) determined a barrier height of 4.2 kJ mol⁻¹ for this crucial atmospheric and combustion reaction. acs.org
Dimerization and Further Reactions: Computational studies have also explored subsequent reactions of the HS radical, such as its dimerization to form disulfane (H₂S₂) and its reaction with the hydrosulfide anion (HS⁻) to form the disulfide radical anion (HSSH•⁻). researchgate.netacs.org
The table below summarizes key kinetic and thermodynamic data obtained from various computational studies on this compound reactions.
Table 1: Calculated Kinetic and Energetic Parameters for this compound Reactions
| Reactants | Products | Theoretical Method | Calculated Parameter | Value | Reference |
|---|---|---|---|---|---|
| HS + Cl₂ | HSCl + Cl | CCSD(T)/CBS | Rate Constant (k) | 1.0×10⁻¹² cm³ molecule⁻¹ s⁻¹ | researchgate.net |
| HS + Cl₂ | HSCl + Cl | CCSD(T) | Activation Gibbs Free Energy (ΔG‡) | 7.4 kcal/mol | researchgate.net |
| HS + O₃ | HSO + O₂ | Multireference CI | Rate Constant (k) | 2.3×10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | researchgate.net |
| HS + O₂ | HSOO | Not Specified | Rate Constant (k) | 4.5×10⁻²² cm³ molecule⁻¹ s⁻¹ | researchgate.net |
| HSOO | SO + OH | Not Specified | Unimolecular Rate Constant (k) | 1.2×10⁻¹⁴ s⁻¹ | researchgate.net |
| OH + H₂S | H₂O + HS | QCISD=full/aug-cc-pvtz | Energy Barrier (Ea) | 4.2 kJ mol⁻¹ | acs.org |
| HOSO | HSO₂ | Gaussian-2 | Energy Barrier (Ea) | 31.4 kcal/mol | acs.org |
The reaction between the HS radical and fulminic acid showcases the utility of computational chemistry in mapping complex reaction networks.
Table 2: Identified Product Pathways for the HS + HCNO Reaction
| Pathway Designation | Products | Reference |
|---|---|---|
| PR1 | SCO + NH₂• | researchgate.net |
| PR2 | HSCN + OH• | researchgate.net |
| PR3 | SCN• + H₂O | researchgate.net |
| PR4 | CS + NHOH• | researchgate.net |
| PR5 | SCNH + OH• | researchgate.net |
| PR6 | HCS• + HNO | researchgate.net |
| PR7 | CS + NH₂O• | researchgate.net |
| PR8 | HCN + HSO• | researchgate.net |
Microkinetic Modeling
In the context of H₂S decomposition over metal sulfide catalysts like Molybdenum disulfide (MoS₂), microkinetic models are constructed based on a sequence of elementary steps. kaust.edu.sakaust.edu.sa These steps include:
Adsorption of H₂S onto the catalyst surface.
Dissociative adsorption to form adsorbed HS and H (H₂S → HS_ads + H_ads).
Further dissociation of HS (HS_ads → S_ads + H_ads).
Recombinative desorption of products (e.g., H_ads + H_ads → H₂).
Density Functional Theory (DFT) calculations are first performed to determine the fundamental energetic parameters for each elementary step, such as adsorption energies and activation energy barriers. kaust.edu.sakaust.edu.sa These parameters are then used as input for the microkinetic model. kaust.edu.sa The model, a system of differential equations describing the coverage of surface species over time, is solved at steady-state to yield key performance indicators like the turnover frequency (TOF) and the rate-determining step(s). nih.govkaust.edu.sa
For the H₂S decomposition reaction on MoS₂, microkinetic modeling has shown that under typical reaction conditions, the catalyst surface has high sulfur coverage and that hydrogen coupling and desorption is often the rate-controlling step. kaust.edu.sa By comparing the model-predicted TOF with experimental data, researchers can validate the proposed reaction mechanism and gain a comprehensive understanding of the structure-function relationship of the catalyst. kaust.edu.sakaust.edu.sa This synergy between DFT and microkinetic modeling is crucial for the rational design of new and more efficient catalysts for processes involving this compound. kaust.edu.sa
Solvation Phenomena and Aqueous Phase Behavior of Hydron;sulfanide Species
Molecular Modeling of Aqueous Solvation Shells
Computational chemistry provides powerful tools to investigate the solvation of hydron;sulfanide species at a molecular level. researchgate.netacs.orgnih.gov These models offer insights into the structure and energetics of the solvation shells that form around H₂S and its ions in an aqueous environment.
The choice of solvent model is crucial in accurately simulating the behavior of solutes in water. mdpi.comwikipedia.orgwikipedia.org
Explicit solvent models treat individual water molecules as distinct entities interacting with the solute. mdpi.comwikipedia.org This approach provides a detailed, spatially resolved picture of the solvent environment but is computationally intensive. wikipedia.org Molecular dynamics (MD) simulations using explicit water models, such as TIP3P, have been employed to study H₂S hydration. temple.eduacs.org These simulations can reveal the specific hydrogen bonding patterns and the orientation of water molecules in the solvation shell. For instance, simulations have shown that a single H₂S molecule is solvated by approximately 20.5 water molecules in its first solvation shell. nih.gov
Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. mdpi.comwikipedia.org This method is computationally more efficient and provides a good approximation of the bulk solvent behavior, though it may not capture the detailed local fluctuations in solvent density around the solute. wikipedia.org The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly used implicit models. mdpi.comwikipedia.org While generally reliable, some studies have found that implicit solvation methods can be less accurate in predicting certain properties compared to explicit models. researchgate.net
Hybrid models that combine explicit and implicit approaches are also utilized. wikipedia.orgwikipedia.org These methods, such as QM/MM (Quantum Mechanics/Molecular Mechanics), treat the immediate vicinity of the solute with a high level of theory (explicitly) while the bulk solvent is represented implicitly. wikipedia.org This approach aims to balance computational cost with accuracy, especially for studying strong solute-solvent interactions. acs.org
Free energy perturbation (FEP) is a computational technique used to calculate the free energy difference between two states, such as the transfer of a solute from the gas phase to a solvent. researchgate.netacs.orgtemple.edu This method, often used in conjunction with molecular dynamics simulations, provides valuable thermodynamic data on hydration. temple.eduacs.org
FEP calculations have been instrumental in determining the hydration free energy (ΔGhydr) of H₂S. researchgate.netacs.org Studies have shown that H₂S is sparingly soluble in water, with a reported ΔGhydr° of approximately -0.5 kcal/mol. researchgate.netacs.org This low value indicates that H₂S behaves similarly to a hydrophobic solute, with limited hydrogen bonding and electrostatic interactions with water molecules. researchgate.netacs.org The solvation is primarily driven by dispersive forces.
The thermodynamic properties of hydration, including enthalpy (ΔHhydr) and entropy (ΔShydr), can also be evaluated. temple.eduacs.org These calculations help to understand the microscopic phenomena that govern the thermodynamics of hydration for simple organic molecules like hydrogen sulfide (B99878). temple.eduacs.org
Table 1: Calculated Thermodynamic Properties of H₂S Hydration
| Thermodynamic Parameter | Calculated Value | Reference |
|---|---|---|
| Hydration Free Energy (ΔGhydr°) | -0.5 kcal/mol | researchgate.net, acs.org |
| Dipole Moment in Water | 1.25 D | researchgate.net, acs.org |
| Gas Phase Dipole Moment | 0.98 D | researchgate.net |
This table presents calculated thermodynamic data for the hydration of hydrogen sulfide in water.
Ion Dehydration Kinetics in Aqueous Media
The kinetics of ion dehydration, the process by which water molecules are removed from the hydration shell of an ion, is a fundamental aspect of ion behavior in solution. For sulfide ions (HS⁻ and S²⁻), this process is critical in various chemical and biological reactions.
The dehydration process is influenced by the charge and size of the ion. While specific kinetic data for the dehydration of sulfide ions is not extensively detailed in the provided search results, the principles of ion solvation and dehydration for other ions can be applied. For instance, the Born model of ion solvation provides a basic framework for understanding the energetics of this process. mun.ca However, more subtle effects beyond simple electrostatic considerations play a significant role. mun.ca
The interaction of sulfide ions with their aqueous environment is a key factor in their reactivity. The rate at which water molecules can be exchanged between the solvation shell and the bulk solvent will impact the kinetics of reactions involving these ions, such as precipitation or complexation.
Acid-Base Equilibria and Speciation Dynamics in Solution
Hydrogen sulfide is a weak acid that undergoes dissociation in water, establishing an equilibrium between the molecular form (H₂S) and its conjugate bases, the hydrosulfide (B80085) ion (HS⁻) and the sulfide ion (S²⁻). youtube.comyoutube.compearson.com
The dissociation of H₂S in water occurs in two steps: nih.govyoutube.com
First Dissociation: H₂S + H₂O ⇌ HS⁻ + H₃O⁺
Second Dissociation: HS⁻ + H₂O ⇌ S²⁻ + H₃O⁺
The first dissociation constant (pKa₁) for H₂S is approximately 7.0 at 25°C. nih.gov This means that at a physiological pH of 7.4, the ratio of HS⁻ to H₂S is about 3:1. nih.gov The second dissociation is much weaker, with a pKa₂ estimated to be between 12 and 15. nih.gov Consequently, the concentration of the sulfide ion (S²⁻) is very low in most aqueous solutions. youtube.com
The dissociation process is a rapid proton transfer mechanism. chemmethod.com The presence of these equilibria means that the speciation of sulfide in solution is highly dependent on the pH of the medium. ohio.edu
Various analytical techniques are employed to detect and quantify the different sulfide species in aqueous solutions.
Spectroscopic Methods: Raman spectroscopy is a powerful tool for studying the speciation of sulfur compounds in solution. rsc.orgpnas.org Different species, such as H₂S, HS⁻, and polysulfides, have distinct vibrational signatures that can be identified. For example, the S-H stretching mode of HS⁻ has a well-resolved band. rsc.org UV-Vis spectroscopy is also used, particularly in the development of sensors for sulfide ion detection. bohrium.com
Computational Methods: Computational chemistry complements experimental techniques by providing insights into the structures and properties of the different sulfide species in solution. smu.edu Density functional theory (DFT) calculations can be used to predict the vibrational frequencies of these species, aiding in the interpretation of experimental spectra. rsc.org Molecular dynamics simulations can also model the dynamic behavior of these ions in solution.
Fluorescence-based Sensors: Novel fluorescent probes have been developed for the sensitive and selective detection of sulfide ions in aqueous environments. frontiersin.org These sensors often utilize nanomaterials like graphene quantum dots and can achieve very low detection limits. frontiersin.org
Table 2: Dissociation Equilibria of Hydrogen Sulfide in Water
| Equilibrium Reaction | pKa (at 25°C) | Reference |
|---|---|---|
| H₂S + H₂O ⇌ HS⁻ + H₃O⁺ | ~7.0 | nih.gov |
| HS⁻ + H₂O ⇌ S²⁻ + H₃O⁺ | ~12-15 | nih.gov |
This table summarizes the acid dissociation constants for hydrogen sulfide in aqueous solution.
Emerging Research Frontiers and Methodological Advancements
Interdisciplinary Approaches in Hydron;sulfanide Research
The complexity of this compound's roles in various systems necessitates research that transcends traditional scientific boundaries. Collaborative efforts are becoming increasingly common, integrating knowledge from diverse fields to tackle critical questions.
One such area is the intersection of biology, medicine, and physiology. Researchers are investigating how concentrations of hydrogen sulfide (B99878), which can be both a toxic substance and a potential therapeutic agent, affect human and animal health. wsu.edu A study at Washington State University, for example, brings together biologists and medical researchers to examine the impact of H₂S on the microbiome and how ingredients in common energy drinks might alter its production in the body. wsu.edu These collaborations aim to use the data to seek further funding from major health institutes. wsu.edu Conferences like the World Congress on Hydrogen Sulfide in Biology and Medicine provide a premier interdisciplinary platform for scientists, practitioners, and educators to share the latest innovations and research findings. h2s2024.com
In environmental science and public health, interdisciplinary teams are addressing the challenges of monitoring and regulating industrial pollution. A project in Saskatchewan, Canada, involved a collaboration between an investigative media consortium, social and data scientists, and a local community group to assess residents' exposure to H₂S from oil and gas facilities. yorku.ca This effort combined extensive interviews and Freedom of Information requests with the deployment of experimental air monitoring studies to detect the gas around homes. yorku.ca Similarly, in the field of sustainable mining, interdisciplinary studies are crucial. Research in Poland utilized biomonitoring to investigate the presence of hydrogen sulfide- and sulfate-reducing bacteria in underground gas storage facilities, highlighting how microbiological processes can lead to H₂S formation. mdpi.com
These examples underscore a trend towards holistic research models that combine hard sciences with social sciences, journalism, and community engagement to address complex, real-world problems related to this compound.
Quantum Computing Paradigms for Complex Sulfur Chemistry
Classical computers struggle to precisely simulate complex molecules, a process that is often time-consuming and expensive. greencarcongress.com Quantum computing offers a revolutionary approach by using the principles of quantum mechanics to model molecular interactions with potentially greater speed and accuracy. greencarcongress.compostquantum.com This is especially promising for the field of complex sulfur chemistry.
A landmark collaboration between IBM and Daimler utilized a quantum computer to simulate key molecules involved in next-generation lithium-sulfur (Li-S) batteries. greencarcongress.comibm.com The research team successfully modeled the ground state energies and dipole moments of molecules that form during the battery's operation, including hydrogen sulfide (H₂S) and lithium hydrogen sulfide (LiSH). greencarcongress.comibm.com This work represents a critical step toward designing more powerful and longer-lasting batteries by understanding their fundamental chemical behaviors at a quantum level. ibm.com
While current quantum computers are still "noisy" and not yet superior to classical computers for all tasks, they show immense promise. greencarcongress.comibm.com To bridge this gap, hybrid approaches are being developed. One such method, known as sample-based quantum diagonalization (SQD), leverages both quantum and classical computing resources. ibm.com The quantum processor generates measurements corresponding to electronic configurations, and a classical computer processes this data to produce a robust answer, mitigating the effects of quantum noise. ibm.com This hybrid paradigm is being explored for modeling notoriously complex systems like iron-sulfur clusters, which are central to many biological and chemical processes. ibm.compennylane.ai
| Quantum Computing Application | Molecules Studied | Objective | Key Finding/Significance | Reference |
|---|---|---|---|---|
| Battery Technology Simulation | LiH, H₂S, LiSH, Li₂S | Simulate ground state energies and dipole moments for next-gen Li-S batteries. | Demonstrated the potential of quantum computers to precisely model the fundamental behavior of battery chemistry. | ibm.com, greencarcongress.com |
| Hybrid Quantum-Classical Methods (SQD) | Iron-Sulfur Clusters ([4Fe-4S]) | Develop methods to study complex molecules on pre-fault-tolerant quantum computers. | Offers a way to study complex sulfur compounds that would be intractable for quantum computers alone. | ibm.com |
Theoretical Investigations in Astrochemistry and Geochemistry
Theoretical and computational studies are providing profound insights into the origins and behavior of this compound in extraterrestrial and terrestrial environments.
Astrochemistry: Hydrogen sulfide has been detected in interstellar space and is considered a component of the chemical processes that may set a prebiotic foundation. annualreviews.org Theoretical astrochemistry, using tools like ab initio molecular orbital theory, investigates the formation mechanisms of these molecules. astrochymist.org For instance, studies have explored the potential energy surfaces of neutral-neutral reactions, such as the reaction between H₂S and dicarbon molecules (C₂), to determine if they are feasible in interstellar conditions. astrochymist.org More recently, data from the James Webb Space Telescope (JWST) led to the detection of H₂S in the atmosphere of the exoplanet HD 189733 b. astrobiology.com While this hot Jupiter is not a candidate for life, finding hydrogen sulfide provides a stepping stone for understanding how sulfur influences the formation and atmospheres of planets beyond our solar system. astrobiology.com High-resolution rotational spectra of H₂S and its isotopologues are also being revisited and refined through computational methods to aid in their astronomical detection and analysis. researchgate.net
Geochemistry: On Earth, H₂S is a key player in numerous geological processes. In sedimentary geochemistry, hydrogen sulfide generated by sulfate-reducing bacteria is the primary source of sulfur for the formation of pyrite. acs.org The distinct isotopic composition of this reduced sulfur allows geochemists to trace its transformation pathways. acs.org Theoretical models and geochemical analysis are used to identify H₂S contamination in ancient water bodies, such as the Black Sea, by studying the absence of benthic fauna and specific elemental ratios in sediments. tandfonline.com
| Field | Research Focus | Theoretical Approach/Finding | Significance | Reference |
|---|---|---|---|---|
| Astrochemistry | Interstellar Molecule Formation | Ab initio calculations of reaction pathways (e.g., H₂S + C₂). | Confirms feasibility of neutral-neutral reactions for forming sulfur-containing molecules in space. | astrochymist.org |
| Astrochemistry | Exoplanet Atmospheres | Detection of H₂S in the atmosphere of exoplanet HD 189733 b via JWST data. | Provides clues about how sulfur influences the formation of gas giant planets. | astrobiology.com |
| Geochemistry | Sedimentary Processes | Isotopic analysis and modeling of H₂S from bacterial sulfate (B86663) reduction. | Allows geochemists to unravel the transformation pathways of sulfur in sediments. | acs.org |
| Geochemistry | Geological Hydrogen Storage | Experimental and modeling studies of H₂ reacting with pyrite. | Identifies potential for unwanted H₂S production during underground hydrogen storage. | acs.org |
Development of Novel Spectroscopic and Computational Tools
Progress in understanding this compound chemistry is intrinsically linked to the development of more powerful analytical and computational methods. Until recently, sulfur was often considered a "spectroscopically silent" element due to a lack of convenient probes for in situ analysis. rsc.org
Novel Spectroscopic Tools: This has changed with the development of synchrotron-based techniques. X-ray absorption spectroscopy (XAS) at the sulfur K-edge has emerged as a powerful tool to investigate and image the speciation of sulfur in its various forms (e.g., thiols, sulfoxides, sulfates) directly within complex samples like biological tissues. acs.orgresearchgate.net Complementing this is sulfur Kβ X-ray emission spectroscopy (XES), which has different sensitivities. rsc.org Researchers suggest that a combined XAS and XES approach could be a particularly powerful strategy for accurately determining sulfur speciation. rsc.org Other advanced spectroscopic methods like Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy are providing crucial insights into the complex electronic structures of iron-sulfur clusters. acs.org
Novel Computational Tools: In parallel, computational chemistry is providing tools that balance accuracy with efficiency. Semiempirical quantum mechanical (SQM) methods, for example, are being used to calculate the binding free energies of sulfonamide-based compounds with their biological targets. researchgate.net These methods offer a practical compromise between less accurate but fast molecular docking techniques and highly accurate but computationally demanding ab initio calculations. researchgate.net The broader field is seeing increased use of molecular dynamics (MD) simulations, density functional theory (DFT), and machine learning (ML) to design and predict the properties of novel materials and biomolecules. mdpi.com These computational strategies are instrumental in modern drug discovery, allowing for the virtual screening of large libraries of compounds, prediction of their metabolic properties (ADME), and optimization of their interactions with targets, as demonstrated in the design of new sulfonamide-based drug candidates. worldscientific.comacs.org
Q & A
Basic Research: What are the standard protocols for synthesizing Hydron sulfanide in laboratory settings, and how can researchers optimize yield and purity?
Methodological Answer:
Hydron sulfanide synthesis typically involves controlled reactions between precursors like sulfides and hydron donors under inert atmospheres. Key steps include:
- Precursor Purification : Use recrystallization or distillation to minimize impurities .
- Reaction Monitoring : Employ spectroscopic techniques (e.g., FTIR, NMR) to track intermediate formation .
- Yield Optimization : Adjust stoichiometric ratios, temperature (e.g., 25–50°C), and reaction duration while maintaining pH stability .
- Purity Validation : Conduct elemental analysis and compare results with theoretical values (e.g., C: 12.5%, H: 3.2%, S: 28.1%) .
Basic Research: How should researchers characterize the structural and electronic properties of Hydron sulfanide?
Methodological Answer:
A multi-technique approach is critical:
- Crystallography : Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., S–H bond: ~1.34 Å) .
- Spectroscopy : Raman spectroscopy for vibrational modes; XPS to confirm oxidation states (e.g., S²⁻) .
- Computational Modeling : Density Functional Theory (DFT) to predict electronic structure and compare with experimental data .
- Thermal Analysis : TGA/DSC to assess decomposition pathways (e.g., stability up to 150°C) .
Advanced Research: How can researchers resolve contradictions in experimental data related to Hydron sulfanide’s reactivity with transition metals?
Methodological Answer:
Contradictions often arise from uncontrolled variables or measurement artifacts. Systematic strategies include:
- Replication : Repeat experiments under identical conditions (e.g., humidity <10%, O₂-free environment) .
- Control Variables : Isolate factors like solvent polarity (e.g., DMSO vs. H₂O) or metal oxidation state .
- Cross-Validation : Compare results across techniques (e.g., UV-Vis kinetics vs. electrochemical assays) .
- Statistical Analysis : Apply ANOVA to identify significant differences between datasets .
Advanced Research: What methodologies are suitable for assessing Hydron sulfanide’s stability under varying environmental conditions?
Methodological Answer:
Design controlled degradation studies:
- Environmental Chambers : Expose samples to humidity (10–90% RH), temperature (-20°C to 60°C), and UV light .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life (e.g., activation energy ~45 kJ/mol) .
- Hazard Analysis : Monitor decomposition byproducts via GC-MS and reference SDS guidelines for toxicity .
- Peer Review : Validate protocols through pre-published pilot studies .
Advanced Research: How can computational models be designed to predict Hydron sulfanide’s interactions with biological macromolecules?
Methodological Answer:
Integrate computational and experimental workflows:
- Software Selection : Use molecular docking tools (e.g., AutoDock) and MD simulations (e.g., GROMACS) .
- Parameterization : Calibrate force fields using experimental binding affinity data (e.g., ΔG = -8.2 kcal/mol) .
- Validation : Compare predicted binding sites with crystallographic data from protein-ligand complexes .
- Ethical Compliance : Adhere to bioinformatics standards for reproducibility and data sharing .
Key Physical and Chemical Properties of Hydron Sulfanide (Reference Table)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
